molecular formula C8H17N3O B1371139 3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea CAS No. 1154382-07-6

3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea

Cat. No.: B1371139
CAS No.: 1154382-07-6
M. Wt: 171.24 g/mol
InChI Key: UBASIRUCHLTMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a urea moiety

Scientific Research Applications

3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea typically involves the reaction of isopropylamine with pyrrolidine-3-carboxylic acid, followed by the formation of the urea derivative. The reaction conditions often include the use of a dehydrating agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols can replace the isopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkane groups.

    Substitution: Substituted urea derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Propan-2-yl)-1-(pyrrolidin-2-yl)urea: Similar structure but with a different position of the pyrrolidine ring.

    3-(Propan-2-yl)-1-(pyrrolidin-4-yl)urea: Another positional isomer with the pyrrolidine ring at the fourth position.

    3-(Propan-2-yl)-1-(pyrrolidin-3-yl)thiourea: A thiourea derivative with a sulfur atom replacing the oxygen in the urea moiety.

Uniqueness

3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-propan-2-yl-3-pyrrolidin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-6(2)10-8(12)11-7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBASIRUCHLTMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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